molecular formula C18H19N5O B2369715 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide CAS No. 920432-56-0

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Cat. No. B2369715
CAS RN: 920432-56-0
M. Wt: 321.384
InChI Key: UOZXYFKCHDQUEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a nucleophilic substitution or cycloaddition reaction. The phenyl and acetamide groups could be introduced through further substitution reactions.


Molecular Structure Analysis

The structure of the compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The tetrazole ring is known to be reactive, particularly towards protonation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound could be determined using various analytical techniques. For example, its solubility could be tested in various solvents , and its melting point could be determined .

Scientific Research Applications

Pharmacokinetics and Drug Efficacy

Research often focuses on understanding how specific compounds are metabolized in the body and their efficacy in treating diseases. For example, studies on intravenous paracetamol in elderly patients examine pharmacokinetics to optimize dosing and minimize risks (Liukas et al., 2011). Similarly, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide may be studied for its pharmacokinetic properties to determine its potential as a therapeutic agent.

Chemosensitivity Testing

The application of chemosensitivity tests, such as the MTT assay, in selecting appropriate chemotherapy drugs for cancer treatment demonstrates how compounds are evaluated for their effectiveness in a clinical setting (Nakamura et al., 2006). This methodology could be relevant for testing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide against various cancer cell lines to assess its therapeutic potential.

Biomarker Development

Research into identifying biomarkers for chemical exposure involves studying metabolites and their health implications, such as the work on S-(acetamidomethyl)mercapturic acid as a biomarker for N,N-dimethylacetamide exposure (Princivalle et al., 2010). N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide could be explored for its metabolites and potential as a biomarker in occupational health or environmental studies.

Cancer Research

Clinical trials on compounds like temozolomide for treating glioblastoma highlight the ongoing search for more effective cancer therapies (Quinn et al., 2003). Investigating N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide in this context could uncover new avenues for cancer treatment, focusing on its mechanism of action, efficacy, and safety profile.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-8-9-16(10-14(13)2)23-17(20-21-22-23)12-19-18(24)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXYFKCHDQUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

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